Ethyl 2-propylpentanoate

Catalog No.
S606605
CAS No.
17022-31-0
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-propylpentanoate

CAS Number

17022-31-0

Product Name

Ethyl 2-propylpentanoate

IUPAC Name

ethyl 2-propylpentanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3

InChI Key

WIKWUBHEBLFWHH-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)OCC

Synonyms

2-Propyl-pentanoic Acid Ethyl Ester; 2-Propyl-valeric Acid Ethyl Ester; 2-Propylvaleric Acid Ethyl Ester; Ethyl 2,2-Dipropylacetate; Ethyl 2-Propylpentanoate; Ethyl Dipropylacetate; Ethyl Valproate

Canonical SMILES

CCCC(CCC)C(=O)OCC

Synthesis of Ethyl Oleate using Lipases from Penicillium Polonicum

Specific Scientific Field: This research falls under the field of BioEnergy Research and Biotechnology .

Summary of the Application: The primary objective of this study was to produce lipase from the fungus Penicillium polonicum through solid-state fermentation, utilizing agro-industrial waste as substrate. The aim was to apply the obtained lipase as a biological catalyst in the synthesis of ethyl oleate ester .

Methods of Application or Experimental Procedures: In the lipase production process, the filamentous fungus P. polonicum, along with sunflower seed cake (SSC) and rice husk (RH), served as substrate and support, respectively, for solid-state fermentation (SSF). Experiments involved varying proportions of both substrate and support (0%, 25%, 50%, 75%, and 100% (RH) and 100% (SSC)). Subsequently, the impact of glycerol as an inducer (1%, 3%, and 5%, with a 25/75% SSC/RH ratio) at SSF was investigated .

Results or Outcomes Obtained: The obtained results revealed a catalytic activity of 29.3 U g −1 under optimal conditions: 55% moisture, 25/75% SSC/RH, and at 27 °C during 96 h of fermentation. The lipase produced was employed as an enzymatic catalyst in studies involving the synthesis of ethyl oleate ester in n-heptane, utilizing experimental design 2 3. Variables such as temperature, enzymatic activity, and molar ratio (alcohol/acid) were modified. The best experimental conditions for the enzymatic synthesis of ethyl oleate ester were determined to be an alcohol/acid molar ratio of 6:1, a temperature of 37 °C, and an enzymatic activity of 60 U. This resulted in 100% conversion into ester within 5 h of reaction time .

Ethyl 2-propylpentanoate is an organic compound classified as an ester, with the chemical formula C10H20O2C_{10}H_{20}O_{2}. It is derived from the reaction between 2-propylpentanoic acid and ethanol. The compound appears as a colorless liquid and is known for its fruity odor, which makes it appealing in flavoring and fragrance applications. Ethyl 2-propylpentanoate is part of a larger family of esters that are often used in various industrial and commercial products due to their pleasant scents and flavors .

Ethyl 2-propylpentanoate itself does not exhibit significant biological activity. However, it serves as a prodrug, meaning it is converted into the active form, valproic acid, within the body []. Valproic acid acts by modulating various neurotransmitters in the brain, thereby controlling abnormal electrical activity and reducing seizures [].

Ethyl 2-propylpentanoate is considered to have moderate toxicity [].

  • Ingestion: Can cause nausea, vomiting, and gastrointestinal irritation.
  • Skin Contact: May cause irritation.
  • Inhalation: May irritate the respiratory tract.

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2-propylpentanoic acid and ethanol. This reaction can be represented as:
    C10H20O2+H2OC9H18O2+C2H5OHC_{10}H_{20}O_{2}+H_2O\rightarrow C_{9}H_{18}O_{2}+C_{2}H_{5}OH
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to different esters. For example:
    C10H20O2+ROHC10H20O2+C2H5OHC_{10}H_{20}O_{2}+R'OH\rightarrow C_{10}H_{20}O_{2}'+C_{2}H_{5}OH
  • Claisen Condensation: Ethyl 2-propylpentanoate can also participate in Claisen condensation reactions when treated with strong bases, leading to β-keto esters or other complex molecules depending on the conditions .

Ethyl 2-propylpentanoate can be synthesized through several methods:

  • Esterification: The most common method involves the Fischer esterification process, where 2-propylpentanoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid):
    C9H18O2+C2H5OHC10H20O2+H2OC_{9}H_{18}O_{2}+C_{2}H_{5}OH\rightarrow C_{10}H_{20}O_{2}+H_2O
  • Transesterification: This method involves reacting a different ester with ethanol under basic conditions to yield ethyl 2-propylpentanoate.
  • Microbial Fermentation: Some studies indicate that certain microorganisms can produce esters through fermentation processes, although specific strains for ethyl 2-propylpentanoate have not been widely documented .

Ethyl 2-propylpentanoate has various applications across different industries:

  • Flavoring Agent: Its fruity aroma makes it suitable for use in food products and beverages.
  • Fragrance: It is used in perfumes and scented products due to its pleasant scent.
  • Solvent: Like many esters, it serves as a solvent in

Ethyl 2-propylpentanoate shares similarities with several other esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaCharacteristics
Ethyl ButanoateC6H12O2C_6H_{12}O_2Fruity smell; commonly used in flavoring
Ethyl HexanoateC8H16O2C_8H_{16}O_2Sweet odor; used in perfumes
Ethyl AcetateC4H8O2C_4H_8O_2Common solvent; fruity odor
Ethyl PentanoateC7H14O2C_7H_{14}O_2Similar fruity aroma; used in food applications

Uniqueness of Ethyl 2-Propylpentanoate:

  • It possesses a longer carbon chain compared to ethyl acetate and ethyl butanoate, contributing to its distinct aroma profile.
  • Its specific fruity scent may appeal more to certain markets within food flavoring and fragrance industries compared to shorter-chain esters.

XLogP3

3.3

Other CAS

17022-31-0

Wikipedia

Valproic acid ethyl ester

Dates

Last modified: 08-15-2023

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